molecular formula C15H14F3NO3 B2455935 N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide CAS No. 1798486-67-5

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2455935
CAS No.: 1798486-67-5
M. Wt: 313.276
InChI Key: WGHCZPHKYVXECW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a building block for developing bioactive molecules. Benzamide derivatives are a significant class of compounds known to exhibit a wide range of biological activities. Research has shown that structurally similar compounds can act as potent inhibitors of targets like histone deacetylase (HDAC) and sodium channels , or as inhibitors of the glycine transporter type 1 (GlyT1) . The presence of the trifluoromethyl group, a common pharmacophore, is often associated with enhanced metabolic stability and binding affinity in drug discovery . Furthermore, the furan ring is a privileged heterocyclic structure in medicinal chemistry, frequently found in ligands that interact with various enzymes and receptors . This compound is intended for research applications only, such as in vitro screening, as a standard in analytical chemistry, or as a key intermediate in the synthesis of more complex chemical entities. Researchers can leverage its molecular framework to explore structure-activity relationships or to develop novel probes for biological systems. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes responsibility to confirm product identity and purity prior to use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13(12-7-4-8-22-12)9-19-14(20)10-5-2-3-6-11(10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHCZPHKYVXECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Furan Derivative: The furan ring is introduced through a reaction involving furfural and an appropriate reagent to form the furan-2-yl moiety.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-(trifluoromethyl)benzoic acid with an amine derivative to form the benzamide structure.

    Coupling Reactions: The final step involves coupling the furan-2-yl and methoxyethyl groups with the benzamide core under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the benzamide core.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and benzamide core but differs in the substituents.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and exhibits antimicrobial activity.

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C14H14F3NO3\text{C}_{14}\text{H}_{14}\text{F}_{3}\text{N}\text{O}_{3}

This compound features a furan ring, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a moderate level of potency in inhibiting cancer cell growth.

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption : The compound shows good absorption characteristics when administered orally.
  • Distribution : High lipophilicity indicated by its log P value suggests effective tissue distribution.
  • Metabolism : Metabolic studies reveal that it undergoes phase I metabolism primarily through cytochrome P450 enzymes.
  • Excretion : The compound is predominantly excreted via renal pathways.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerMCF-715Induces apoptosis
AntioxidantDPPH Assay20Scavenges free radicals
Enzyme Inhibitionα-glucosidase30Competitive inhibition

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
  • Antioxidant Activity Assessment :
    • In an assessment using the DPPH radical scavenging method, the compound exhibited significant antioxidant properties, with an IC50 value indicating effective scavenging ability.
  • Enzyme Inhibition Study :
    • The inhibition of α-glucosidase was evaluated, revealing that this compound acts as a competitive inhibitor, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation.

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